molecular formula C26H35N3O3 B3950784 2-({4-[(4-benzyl-1-piperazinyl)carbonyl]-1-piperidinyl}methyl)-6-ethoxyphenol

2-({4-[(4-benzyl-1-piperazinyl)carbonyl]-1-piperidinyl}methyl)-6-ethoxyphenol

Cat. No. B3950784
M. Wt: 437.6 g/mol
InChI Key: QHIKXTFLIXUKTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({4-[(4-benzyl-1-piperazinyl)carbonyl]-1-piperidinyl}methyl)-6-ethoxyphenol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BRL-15572 and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of BRL-15572 involves its binding to the dopamine D3 receptor. This binding results in the inhibition of the receptor's activity, which leads to a decrease in dopamine signaling. This decrease in dopamine signaling has been found to have several physiological effects, including a decrease in reward-seeking behavior and a decrease in drug-seeking behavior.
Biochemical and Physiological Effects:
BRL-15572 has been found to have several biochemical and physiological effects. One of the main effects of BRL-15572 is its ability to decrease dopamine signaling. This decrease in dopamine signaling has been found to have several physiological effects, including a decrease in reward-seeking behavior and a decrease in drug-seeking behavior. BRL-15572 has also been found to have anxiolytic effects, which may be related to its ability to decrease dopamine signaling.

Advantages and Limitations for Lab Experiments

One of the main advantages of BRL-15572 is its high selectivity and potency for the dopamine D3 receptor. This makes it an ideal tool for studying this receptor. However, one of the limitations of BRL-15572 is its limited solubility in water. This can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on BRL-15572. One area of research is the development of more soluble analogs of BRL-15572. This would make it easier to use in experiments and potentially increase its effectiveness. Another area of research is the study of the effects of BRL-15572 on other dopamine receptors. This could provide insight into the role of dopamine signaling in other physiological processes. Finally, the potential therapeutic applications of BRL-15572 should be explored, particularly in the treatment of addiction and anxiety disorders.

Scientific Research Applications

BRL-15572 has been extensively studied for its potential applications in scientific research. One of the main applications of BRL-15572 is as a tool for studying the dopamine D3 receptor. This receptor is involved in several physiological processes, including reward, motivation, and addiction. BRL-15572 has been found to be a highly selective and potent antagonist of the dopamine D3 receptor, making it an ideal tool for studying this receptor.

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-[(3-ethoxy-2-hydroxyphenyl)methyl]piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O3/c1-2-32-24-10-6-9-23(25(24)30)20-27-13-11-22(12-14-27)26(31)29-17-15-28(16-18-29)19-21-7-4-3-5-8-21/h3-10,22,30H,2,11-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIKXTFLIXUKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CN2CCC(CC2)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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